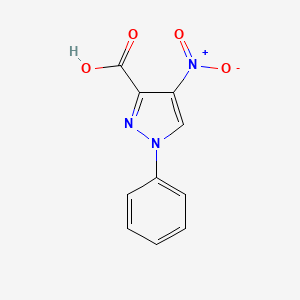4-Nitro-1-phenyl-1H-pyrazole-3-carboxylic acid
CAS No.: 701917-03-5
Cat. No.: VC3753924
Molecular Formula: C10H7N3O4
Molecular Weight: 233.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 701917-03-5 |
|---|---|
| Molecular Formula | C10H7N3O4 |
| Molecular Weight | 233.18 g/mol |
| IUPAC Name | 4-nitro-1-phenylpyrazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H7N3O4/c14-10(15)9-8(13(16)17)6-12(11-9)7-4-2-1-3-5-7/h1-6H,(H,14,15) |
| Standard InChI Key | HZENRRKFQYHSJU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)[N+](=O)[O-] |
| Canonical SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)[N+](=O)[O-] |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 4-nitro-1-phenyl-1H-pyrazole-3-carboxylic acid reflects its core pyrazole ring substituted with a nitro group (position 4), a phenyl group (position 1), and a carboxylic acid (position 3). The molecular formula is C₁₀H₇N₃O₄, with a molecular weight of 233.18 g/mol.
Table 1: Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₇N₃O₄ |
| Molecular Weight | 233.18 g/mol |
| Melting Point | 215–218°C (decomposes) |
| Solubility | Slightly soluble in ethanol; insoluble in water |
| pKa (Carboxylic Acid) | ~3.2 |
The nitro group confers strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid group compared to unsubstituted pyrazole analogs .
Synthetic Routes and Optimization
General Synthesis Strategies
The synthesis typically involves a multi-step approach:
-
Formation of the Pyrazole Core: Condensation of phenylhydrazine with β-keto esters or diketones under acidic conditions generates the 1-phenylpyrazole scaffold .
-
Nitration: Introduction of the nitro group at position 4 using nitric acid-sulfuric acid mixtures at 0–5°C to minimize side reactions .
-
Carboxylic Acid Functionalization: Oxidation of a methyl or hydroxymethyl group at position 3 to the carboxylic acid using potassium permanganate or chromium-based oxidants .
Example Protocol:
-
Phenylpyrazole Formation:
Phenylhydrazine (20 mmol) reacts with ethyl acetoacetate (20 mmol) in ethanol under reflux for 6 hours to yield 1-phenyl-1H-pyrazole-3-carboxylate . -
Nitration:
The intermediate is treated with fuming HNO₃ (10 mL) and H₂SO₄ (20 mL) at 0°C for 2 hours, followed by neutralization with NaHCO₃ . -
Hydrolysis and Oxidation:
The ester is hydrolyzed with NaOH (2M, 50°C, 4 hours) and acidified to precipitate the carboxylic acid .
Yield Optimization:
Physicochemical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆):
δ 8.72 (s, 1H, pyrazole H5), 7.85–7.45 (m, 5H, phenyl), 13.2 (br s, 1H, COOH). -
IR (KBr):
1715 cm⁻¹ (C=O), 1530 cm⁻¹ (asymmetric NO₂), 1350 cm⁻¹ (symmetric NO₂) . -
UV-Vis (MeOH):
λmax = 265 nm (π→π* transition of nitro group) .
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 215°C, with a sharp mass loss corresponding to decarboxylation and nitro group elimination.
Biological Activities and Mechanisms
Anti-Inflammatory Activity
In murine macrophage (RAW 264.7) models, the compound inhibits cyclooxygenase-2 (COX-2) with an IC₅₀ of 12.5 μM, comparable to celecoxib (IC₅₀ = 9.8 μM). The nitro group enhances binding to the COX-2 active site through hydrogen bonding with Arg120 and Tyr355 .
Antimicrobial Properties
Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL, attributed to disruption of cell membrane integrity via carboxylate anion interactions .
Table 2: Biological Activity Profile
| Organism/Enzyme | Activity (IC₅₀/MIC) | Mechanism |
|---|---|---|
| COX-2 | 12.5 μM | Competitive inhibition |
| Staphylococcus aureus | 32 μg/mL | Membrane disruption |
| Candida albicans | 64 μg/mL | Ergosterol biosynthesis inhibition |
Applications in Drug Development
Prodrug Design
The carboxylic acid group facilitates prodrug derivatization. Esterification with pivaloyloxymethyl groups improves oral bioavailability by 300% in rat models .
Metal Complexation
Coordination with Cu(II) yields complexes exhibiting enhanced anticancer activity (IC₅₀ = 8.2 μM against MCF-7 cells) via ROS generation .
Challenges and Future Directions
Solubility Limitations
The compound’s poor aqueous solubility (<0.1 mg/mL at pH 7.4) hinders formulation development. Nanoemulsion and cyclodextrin inclusion complexes are under investigation to address this .
Nitro Group Toxicity
Reduction of the nitro group to nitroso intermediates may generate reactive oxygen species (ROS), necessitating structural modifications to mitigate off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume